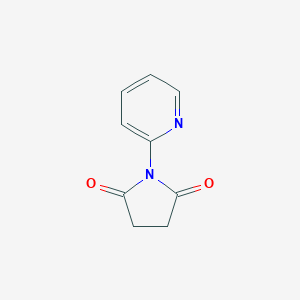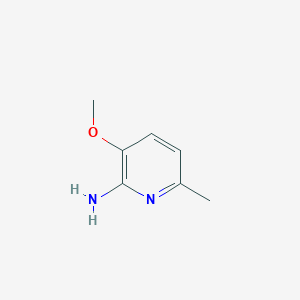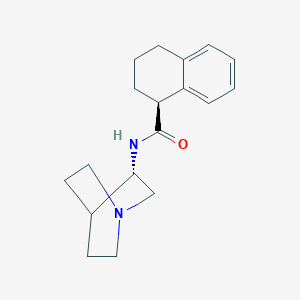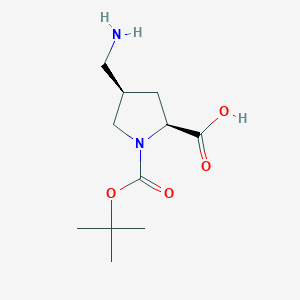
N-Benzyl-2-morpholinoethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-morpholinoethanamine is a chemical compound that belongs to the class of amine compounds. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medicinal chemistry, material science, and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-morpholinoethanamine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its biological activity.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Industrial Research: It serves as a precursor or intermediate in the production of various industrial chemicals.
Wirkmechanismus
Target of Action
N-Benzyl-2-morpholinoethanamine is a derivative of 2-Morpholinoethanamine . The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and is involved in several physiological and pathological processes .
Mode of Action
It is known that 2-morpholinoethanamine interacts with its target, cathepsin d . This interaction may lead to changes in the activity of Cathepsin D, potentially affecting protein degradation processes .
Biochemical Pathways
Given its interaction with cathepsin d, it may influence pathways related to protein degradation
Pharmacokinetics
The related compound, 2-morpholinoethanamine, is known to have certain pharmacokinetic properties
Result of Action
Given its interaction with cathepsin d, it may influence protein degradation processes at the molecular and cellular levels
Action Environment
It is known that the synthesis of the related compound, 2-morpholinoethanamine, can be influenced by environmental conditions
Biochemische Analyse
Biochemical Properties
N-Benzyl-2-morpholinoethanamine is known to interact with various enzymes, proteins, and other biomolecules. It is a key intermediate of moclobemide, a selective monoamine oxidase A inhibitor used for the treatment of depressive illness . Additionally, compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease and anti-irritable bowel syndrome .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for preparing N-Benzyl-2-morpholinoethanamine involves the reaction of benzaldehyde with 2-morpholinoethanamine. The reaction typically takes place under controlled conditions, where benzaldehyde and 2-morpholinoethanamine are mixed in appropriate proportions and allowed to react, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-morpholinoethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Benzyl-2-morpholinoethanamine include:
2-Morpholinoethanamine: A related compound with similar structural features and biological activities.
N-Benzylmorpholine: Another compound with a benzyl group attached to a morpholine ring, exhibiting comparable properties.
Uniqueness
This compound stands out due to its unique combination of a benzyl group and a morpholinoethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-benzyl-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAUJOUPQMLNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405954 |
Source


|
| Record name | N-Benzyl-2-morpholinoethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-05-3 |
Source


|
| Record name | N-Benzyl-2-morpholinoethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B183325.png)





![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)



